2-Pyrazinecarboxylic acid

Description

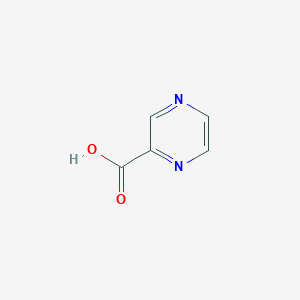

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPZZXUFJPQHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Record name | pyrazinoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyrazinoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243367 | |

| Record name | Pyrazinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White or off-white powder; [Alfa Aesar MSDS] | |

| Record name | Pyrazinoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-97-5 | |

| Record name | 2-Pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pyrazinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrazinoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WB23298SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrazinecarboxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazinecarboxylic acid, also widely known as pyrazinoic acid (POA), is a heterocyclic organic compound of significant interest in the pharmaceutical and medicinal chemistry fields. It is the principal active metabolite of pyrazinamide (PZA), a first-line antitubercular drug essential for the short-course treatment of tuberculosis (TB).[1][2] PZA is a prodrug that is converted into POA within Mycobacterium tuberculosis, where it exerts its bactericidal effect, particularly against semi-dormant bacilli residing in acidic environments like those found within macrophages.[3][4] Understanding the chemical structure, properties, and multifaceted mechanism of action of this compound is crucial for the development of new antitubercular agents and for optimizing existing therapeutic strategies against drug-resistant TB strains.

Chemical Identity and Structure

This compound is the parent compound of the pyrazinecarboxylic acid class, characterized by a pyrazine ring substituted with a single carboxylic acid group.[1] Its structure and identifying information are summarized in the table below.

| Identifier | Value |

| IUPAC Name | pyrazine-2-carboxylic acid[1] |

| Synonyms | Pyrazinoic acid, Pyrazinecarboxylic acid, 2-Carboxypyrazine[1][5][6] |

| CAS Number | 98-97-5[1][7] |

| Molecular Formula | C₅H₄N₂O₂[1][6] |

| SMILES | C1=CN=C(C=N1)C(=O)O[1] |

| InChIKey | NIPZZXUFJPQHNH-UHFFFAOYSA-N[1] |

The molecule's planar aromatic pyrazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is electron-withdrawing. This influences the acidity of the carboxylic acid group at position 2. Studies of its infrared spectra suggest the presence of intramolecular hydrogen bonding between the carboxylic acid group and the adjacent ring nitrogen.[8]

Physicochemical and Spectral Properties

The physical and chemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and its biological activity.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 124.10 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [5][7] |

| Melting Point | 222-225 °C (decomposes) | [2][7][9] |

| pKa | 2.92 (at 25 °C) | [2][7] |

| Density | ~1.47 g/cm³ | [5] |

| Solubility | Soluble in hot water; soluble in polar organic solvents like ethanol, acetone, and DMSO; insoluble in non-polar solvents like ether, chloroform, and benzene. | [5][7] |

Summary of Spectral Data

Spectroscopic data is fundamental for the structural elucidation and quality control of this compound.

| Spectrum Type | Key Characteristics | Source(s) |

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyrazine ring. Spectrum available in DMSO-d6. | [10][11] |

| ¹³C NMR | Signals for the five carbon atoms, including the carboxyl carbon and the four carbons of the pyrazine ring. | [1][10] |

| IR (Infrared) | Broad absorption bands around 2450 cm⁻¹ and 1900 cm⁻¹, characteristic of the intramolecular hydrogen bonding. Absorptions for O-H in-plane deformation and C-O stretching are also present. | [1][8] |

| Mass Spec (MS) | GC-MS and MS-MS data are available, showing characteristic fragmentation patterns. | [1] |

Synthesis and Reactivity

This compound can be prepared through various synthetic routes, most commonly involving the oxidation of a suitable pyrazine derivative.

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis via Oxidation

A common laboratory-scale synthesis involves the oxidation of 2-methylquinoxaline.

Protocol:

-

Reaction Setup: Dissolve 2-methylquinoxaline in water.

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the 2-methylquinoxaline solution.[12] The reaction is exothermic and should be controlled by cooling.

-

Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide (MnO₂) byproduct is removed by filtration.[12]

-

Isolation: The aqueous filtrate is concentrated under reduced pressure.

-

Acidification: The concentrated solution is carefully acidified with hydrochloric acid (HCl), causing the this compound to precipitate.[12]

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from hot water.[2]

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its antitubercular activity. It is the active form of the prodrug pyrazinamide.[1] The conversion is catalyzed by the pyrazinamidase enzyme (PncA) present in M. tuberculosis.[4] Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, which prevent this activation.[4]

The precise mechanism of action is complex and thought to be multifactorial. Key proposed mechanisms include:

-

Cytoplasmic Acidification: In the acidic environment of tuberculous lesions, the protonated, uncharged form of POA can diffuse back into the mycobacterium. Inside the neutral cytoplasm, it releases a proton, leading to a gradual and lethal acidification of the intracellular environment.[4][13]

-

Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit the FAS-I enzyme, which is essential for the synthesis of the long-chain fatty acids required for mycolic acid production, a critical component of the mycobacterial cell wall.[3][4][14]

-

Disruption of Membrane Energetics: The molecule can disrupt membrane potential and interfere with cellular transport functions, leading to a collapse in energy production.[3][14]

-

Inhibition of Coenzyme A Biosynthesis: More recent studies have identified aspartate decarboxylase (PanD), a key enzyme in the Coenzyme A biosynthetic pathway, as another potential target.[4]

-

Inhibition of Trans-translation: POA may inhibit the trans-translation process, a quality control mechanism that rescues stalled ribosomes, which is critical for bacterial survival under stress.[4][13]

Caption: Conversion of Pyrazinamide (PZA) to Pyrazinoic Acid (POA) and its multiple proposed targets in M. tuberculosis.

Experimental Protocols: Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a standard method for assessing the antimycobacterial potency of compounds like POA and its derivatives.

Protocol: Broth Microdilution MIC Assay

This protocol is adapted for determining the MIC against M. bovis BCG, a common surrogate for the virulent M. tuberculosis.[15]

-

Inoculum Preparation: Culture M. bovis BCG in Middlebrook 7H9 broth, supplemented with ADC (albumin-dextrose-catalase), to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound (this compound) in a 96-well microtiter plate using 7H9 broth. A concentration range appropriate for the expected MIC should be used. Include positive (no drug) and negative (no bacteria) control wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the plate.

-

Incubation: Seal the plate and incubate at 37 °C for a period of 7-14 days, or until sufficient growth is observed in the positive control wells.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[15] This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

References

- 1. This compound | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98-97-5 [chemicalbook.com]

- 3. droracle.ai [droracle.ai]

- 4. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyrazinoic acid [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound(98-97-5) 1H NMR spectrum [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 15. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Pyrazinecarboxylic acid for beginners

An In-depth Technical Guide to the Synthesis of 2-Pyrazinecarboxylic Acid

Introduction

This compound is a heterocyclic organic compound that serves as the primary active metabolite of the antitubercular drug pyrazinamide[1]. Its structural core is a fundamental building block in the development of various pharmaceutical agents and functional materials. For researchers, scientists, and professionals in drug development, understanding its synthesis is crucial. This guide provides a beginner-friendly, in-depth look at two common and reliable methods for synthesizing pyrazinecarboxylic acids: the direct oxidation of 2-methylpyrazine and the robust oxidation of quinoxaline to its corresponding dicarboxylic acid, a foundational technique for this class of compounds.

Method 1: Oxidation of 2-Methylpyrazine

This is a direct approach where the methyl group on the pyrazine ring is oxidized to a carboxylic acid. The reaction is typically performed using a strong oxidizing agent, such as potassium permanganate (KMnO₄). This one-step oxidation is efficient and serves as an excellent introduction to the synthesis of pyrazinecarboxylic acids.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Pyrazinecarboxylic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazinecarboxylic acid (PCA), also known as pyrazinoic acid (POA), is the active metabolite of pyrazinamide (PZA), a crucial first-line drug in the treatment of tuberculosis (TB).[1][2] PZA's inclusion in combination therapies has been instrumental in shortening the duration of TB treatment and reducing relapse rates.[3] The unique sterilizing activity of PZA, particularly against semi-dormant or persistent Mycobacterium tuberculosis residing within the acidic environments of macrophages, is attributed to PCA.[2][3] This guide provides a comprehensive technical overview of the current understanding of PCA's mechanism of action, detailing its generation, proposed molecular targets, and the intricate ways it exerts its antimycobacterial effects.

PCA is generated from the prodrug PZA within the mycobacterial cell. This conversion is catalyzed by the bacterial enzyme pyrazinamidase/nicotinamidase (PZase), encoded by the pncA gene.[1][2] Mutations in pncA that lead to reduced or abolished PZase activity are the primary cause of PZA resistance in clinical isolates of M. tuberculosis.[2][4] Once formed, PCA's activity is highly dependent on an acidic pH, a condition found within the phagolysosomes where the bacilli often reside.[2]

Core Mechanisms of Action

The precise mechanism by which PCA kills M. tuberculosis is still a subject of intensive research, with evidence pointing towards a multi-targeted approach rather than a single mode of action. The leading hypotheses are detailed below.

Disruption of Membrane Energetics and Intracellular pH

One of the earliest and most widely cited theories revolves around the "acidic pH" hypothesis.[2] In the acidic extracellular environment (pH ~5.5) of a phagosome, PCA becomes protonated.[4] This uncharged, more lipophilic form (H-PCA) can readily diffuse across the mycobacterial cell membrane into the neutral cytoplasm (pH ~7).[2] Inside the bacillus, H-PCA dissociates, releasing a proton (H+) and the PCA anion (PCA-), leading to two detrimental effects:

-

Cytoplasmic Acidification: The accumulation of protons threatens to lower the intracellular pH, which can disrupt various pH-sensitive enzymatic processes.[5]

-

Membrane Potential Collapse: The mycobacterial cell attempts to pump out the excess protons, consuming energy and leading to the disruption of the membrane potential necessary for essential functions like ATP synthesis and nutrient transport.[5][6] The accumulation of the charged PCA anion within the cell further contributes to this membrane stress.[6]

While this model explains the pH-dependent activity of the drug, some studies have suggested that PCA concentrations far exceeding its minimum inhibitory concentration (MIC) are required to induce significant cytoplasmic acidification or a rapid collapse of membrane potential, indicating other mechanisms are also at play.[4][7]

Inhibition of Fatty Acid Synthase I (FAS-I)

A significant body of research has pointed to the inhibition of mycobacterial fatty acid synthase I (FAS-I) as a key target of PCA.[1][3] FAS-I is essential for the synthesis of the long-chain fatty acids that are precursors for mycolic acids, the hallmark components of the robust mycobacterial cell wall.[1]

However, the direct inhibitory effect of PCA on FAS-I is debated. Some studies have shown that PCA fails to directly inhibit purified mycobacterial FAS-I or fatty acid synthesis in crude cell extracts.[8][9] Conversely, other research using different assay conditions has demonstrated that both PZA and PCA can inhibit FAS-I, with a PZA analog, 5-chloropyrazinamide (5-Cl-PZA), showing potent, concentration-dependent inhibition.[10] This study reported competitive inhibition of FAS-I by PZA with a Ki of 2,567 to 2,627 µM.[10] The discrepancies may arise from different experimental conditions, such as the pH at which the assays were conducted.[8]

Inhibition of Coenzyme A (CoA) Biosynthesis

A more recent and compelling hypothesis suggests that PCA targets Coenzyme A (CoA) biosynthesis. This model proposes that PCA weakly binds to the aspartate decarboxylase PanD, an essential enzyme in the pantothenate and CoA biosynthetic pathway. This binding is thought to trigger the degradation of PanD, thereby blocking CoA synthesis and leading to bacterial death.[4] This represents an unusual mechanism where the drug does not directly inhibit its target's function but rather leads to its destruction.

Targeting Ribosomal Protein S1 (RpsA) and Trans-translation

Another proposed mechanism involves the inhibition of trans-translation, a crucial ribosome rescue system in bacteria.[6] This process is essential for releasing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA), preventing the accumulation of toxic truncated proteins.[11] PCA was hypothesized to bind to the C-terminal region of ribosomal protein S1 (RpsA), disrupting its interaction with the transfer-messenger RNA (tmRNA) and thereby inhibiting trans-translation.[5] However, subsequent, more detailed experiments have cast doubt on this hypothesis, showing that PCA does not possess this specific activity.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the mechanism of action of this compound and its analogs.

| Compound | Target/Assay | Parameter | Value | Reference |

| Pyrazinamide (PZA) | M. tuberculosis | MIC at pH 5.5 | 20 µg/mL | [3] |

| Pyrazinamide (PZA) | Mycobacterial FAS-I | Ki | 2,567 - 2,627 µM | [10] |

| 5-Chloro-pyrazinamide (5-Cl-PZA) | Mycobacterial FAS-I | Ki | 55 - 59 µM | [10] |

| 5-Chloro-pyrazinamide (5-Cl-PZA) | [14C]malonyl-CoA incorporation | Inhibition | 96% at 0.15 mg/mL | [8] |

| Pyrazinoic Acid (PCA) | Mycobacterial FAS-I | Inhibition | No effect up to 2.6 mg/mL | [8] |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Overview of Pyrazinamide activation and the proposed molecular targets of Pyrazinoic Acid (PCA).

Experimental Protocols

Fatty Acid Synthase I (FAS-I) Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from methodologies used to assess the inhibition of purified mycobacterial FAS-I.[10]

Objective: To determine the inhibitory effect of PCA or its analogs on the activity of purified M. tuberculosis FAS-I by monitoring the oxidation of NADPH.

Materials:

-

Purified recombinant M. tuberculosis FAS-I enzyme.[10]

-

FAS-I Assay Buffer: 0.1 M potassium phosphate (pH 6.6 or 7.0), 1.0 mM DTT, 1.0 mM EDTA.[12]

-

Substrates: Acetyl-CoA, Malonyl-CoA.

-

Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

-

Test Compounds: this compound (PCA) or analogs, dissolved in an appropriate solvent (e.g., DMSO).

-

Control Inhibitor: Cerulenin.[8]

-

UV-Vis Spectrophotometer capable of reading at 340 nm.

-

96-well UV-transparent microplates.

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the FAS-I assay buffer, acetyl-CoA (e.g., 50 µM), and NADPH (e.g., 200 µM).

-

Inhibitor Addition: Add the test compound (PCA or analog) at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor (e.g., cerulenin).

-

Enzyme Addition: Add the purified FAS-I enzyme to each well to a final concentration (e.g., 30-40 nM).[12]

-

Initiation of Reaction: Start the reaction by adding malonyl-CoA (e.g., 80 µM) to each well.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.[10][12] Readings should be taken at regular intervals (e.g., every minute) for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA340/min) for each concentration of the inhibitor.

-

Normalize the rates against the solvent control to determine the percent inhibition.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki), the assay can be repeated with varying substrate concentrations to perform kinetic studies (e.g., Lineweaver-Burk or Michaelis-Menten analysis).[10]

-

Caption: Experimental workflow for the spectrophotometric FAS-I inhibition assay.

Bacterial Membrane Potential Assay

This protocol provides a general methodology for assessing changes in bacterial membrane potential using a voltage-sensitive fluorescent dye.[13][14]

Objective: To determine if PCA disrupts the cytoplasmic membrane potential of mycobacteria.

Materials:

-

Mid-log phase culture of mycobacteria (e.g., M. smegmatis as a surrogate or M. tuberculosis under appropriate biosafety conditions).

-

Assay Buffer: e.g., 5 mM HEPES, 20 mM glucose, pH adjusted to the desired value (e.g., 7.0 and 5.5).

-

Voltage-sensitive dye: 3,3'-Dipropylthiadicarbocyanine iodide [DiSC3(5)].[14]

-

Test Compound: PCA.

-

Positive Control: A known membrane-depolarizing agent (e.g., valinomycin in the presence of high extracellular K+).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation, wash them twice with the assay buffer, and resuspend them in the same buffer to a specific optical density (e.g., OD600 of 0.1).

-

Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration (e.g., 0.5-1 µM) and incubate in the dark at 37°C until the fluorescence signal stabilizes.[15] This indicates the dye has entered the polarized cells and its fluorescence has been quenched.

-

Baseline Measurement: Transfer the cell suspension to a cuvette or a 96-well plate and record the stable, quenched fluorescence baseline (e.g., Ex: 610 nm / Em: 660 nm).[15]

-

Compound Addition: Add PCA at the desired concentration to the cell suspension. Also, add the positive control and a vehicle control to separate samples.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates the release of the dye from the cells due to membrane depolarization.[16]

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each condition.

-

The rate and magnitude of the fluorescence increase are indicative of the extent of membrane depolarization.

-

Compare the effect of PCA at different pH values (e.g., 7.0 vs. 5.5) to assess pH-dependent activity.

-

Caption: Experimental workflow for assessing bacterial membrane potential using a fluorescent dye.

Conclusion

The mechanism of action of this compound is complex and remains an area of active investigation. While the prodrug activation by pyrazinamidase is well-established, the downstream effects of PCA appear to be multifaceted. The current evidence suggests that PCA does not rely on a single target but rather disrupts multiple vital processes in M. tuberculosis. The disruption of membrane energetics, coupled with the potential inhibition of essential enzymes like those involved in Coenzyme A and possibly fatty acid synthesis, collectively contributes to its potent sterilizing effect, especially under the acidic conditions encountered during infection. A deeper understanding of these synergistic mechanisms is critical for overcoming PZA resistance and for the development of new antitubercular agents that can replicate its success in shortening TB therapy.

References

- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A trans-translation inhibitor is potentiated by zinc and kills Mycobacterium tuberculosis and non-tuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Synergistic effects of oxidative and acid stress on bacterial membranes of Escherichia coli and Staphylococcus simulans - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-Pyrazinecarboxylic Acid in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazinecarboxylic acid, a heterocyclic organic compound, serves as a pivotal scaffold in the field of medicinal chemistry. Its simple yet versatile structure has been the foundation for the development of numerous derivatives with a wide spectrum of biological activities. The most prominent derivative is Pyrazinamide (PZA), a first-line antitubercular drug that has been instrumental in the short-course chemotherapy of tuberculosis for decades.[1] This guide delves into the core aspects of this compound's role in medicinal chemistry, focusing on its mechanism of action, synthetic methodologies, diverse biological activities, and the structure-activity relationships of its derivatives.

The Mechanism of Action of Pyrazinamide: A Prodrug's Journey

Pyrazinamide's efficacy is a classic example of a prodrug strategy. It is inactive in its administered form and requires bioactivation within the target pathogen, Mycobacterium tuberculosis. This activation and subsequent action is a multi-step process.

-

Uptake and Activation : Pyrazinamide passively diffuses into Mycobacterium tuberculosis. Inside the bacillus, the enzyme pyrazinamidase (encoded by the pncA gene) converts PZA into its active form, pyrazinoic acid (POA).[1][2]

-

Acidic Environment and Accumulation : The activity of PZA is highly dependent on an acidic environment (pH 5 to 6), typically found within the phagolysosomes of macrophages where the bacilli reside.[3][4] In this acidic milieu, pyrazinoic acid is protonated. This protonated form is thought to be readily transported back into the bacillus, leading to its intracellular accumulation.[4][5]

-

Multiple Cellular Targets : The accumulated pyrazinoic acid disrupts several vital cellular functions of M. tuberculosis:

-

Membrane Disruption : It is suggested that the accumulation of POA disrupts membrane potential and interferes with the energy production necessary for the survival of M. tuberculosis in its acidic infectious niche.[2][5]

-

Enzyme Inhibition : A primary target is believed to be the fatty acid synthase I (FAS-I) enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][2][3]

-

Inhibition of Trans-translation : Pyrazinoic acid has also been shown to bind to the ribosomal protein S1 (RpsA), inhibiting trans-translation, a process crucial for rescuing stalled ribosomes and maintaining protein synthesis, especially in dormant mycobacteria.[5]

-

Coenzyme A Synthesis Blockade : A more recent hypothesis suggests that POA indirectly triggers the degradation of the aspartate decarboxylase PanD, an enzyme essential for the synthesis of coenzyme A.[4]

-

This multi-targeted approach may explain PZA's potent sterilizing effect on semi-dormant mycobacteria, which is crucial for shortening the duration of tuberculosis therapy.[1][3]

References

Spectroscopic Profile of 2-Pyrazinecarboxylic Acid: A Technical Guide

Introduction

2-Pyrazinecarboxylic acid (POA), a key heterocyclic organic compound, serves as the primary active metabolite of the first-line antituberculosis drug, pyrazinamide.[1] Its biological significance necessitates a thorough understanding of its physicochemical properties for researchers in drug development and medicinal chemistry. This technical guide provides an in-depth overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details experimental protocols and presents organized data to facilitate research and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its aromatic ring and carboxylic acid moiety.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the three protons on the pyrazine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency | Reference |

| 9.22 | Doublet | 1.5 | H-3 | DMSO-d₆ | 400 MHz | [2] |

| 8.93 | Doublet | 2.4 | H-5 | DMSO-d₆ | 400 MHz | [2] |

| 8.86 | Doublet of doublets | 2.4, 1.5 | H-6 | DMSO-d₆ | 400 MHz | [2] |

Note: The carboxylic acid proton (COOH) signal is often broad and may exchange with residual water in the solvent, making its observation variable.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 165.5 | C=O (Carboxylic Acid) | Not Specified | [3] |

| 147.8 | C-3 | Not Specified | [3] |

| 145.9 | C-6 | Not Specified | [3] |

| 144.5 | C-5 | Not Specified | [3] |

| 143.2 | C-2 | Not Specified | [3] |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup: [4]

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition: [4]

-

For ¹H NMR:

-

Set the spectral width to an appropriate range (e.g., 0-16 ppm).

-

Use a standard single-pulse experiment.

-

Apply a 90° pulse angle.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

IR Data

The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid group and the aromatic pyrazine ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid (H-bonded dimer) | [5] |

| ~2450 and ~1900 | Broad bands | Intramolecular Hydrogen Bonding | [6] |

| 1732 - 1715 | C=O stretch | Carboxylic Acid | [7] |

| 1450 - 1600 | C=C stretch | Aromatic Ring | |

| 1340 - 1300 | O-H in-plane bend | Carboxylic Acid | [6] |

| 1310 - 1260 | C-O stretch | Carboxylic Acid | [6] |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation:

-

Place the die in a hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.

-

-

Data Acquisition: [1]

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Correlate the observed absorption bands with specific functional groups and vibrational modes using correlation tables.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound provides its molecular weight and characteristic fragment ions.

Table 4: GC-MS (EI) Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment | Reference |

| 124 | ~40 | [M]⁺ (Molecular Ion) | [8] |

| 80 | 100 | [M - CO₂]⁺ or [C₄H₄N₂]⁺ | [1] |

| 79 | ~39 | [M - COOH]⁺ or [C₄H₃N₂]⁺ | [1] |

| 53 | ~77 | [C₃H₃N]⁺ | [1] |

| 52 | ~20 | [C₃H₂N]⁺ | [8] |

| 26 | ~34 | [C₂H₂]⁺ or [CN]⁺ | [1] |

Experimental Protocol for GC-MS

This protocol describes a general method for analyzing organic acids like this compound.[9][10]

-

Sample Preparation (Derivatization):

-

Organic acids are often not volatile enough for GC analysis and require derivatization. A common method is silylation.

-

Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., pyridine or acetonitrile).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).

-

Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate (e.g., 1-2 mL/min).

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) and hold.

-

-

Mass Spectrometer (MS): [10]

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Ion Source Temperature: Set to a value that minimizes thermal degradation (e.g., 200-230°C).

-

Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 40-550).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

Start the GC run and MS data acquisition.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak to confirm the molecular weight of the derivative.

-

Interpret the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library databases (e.g., NIST, Wiley) for confirmation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(98-97-5) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(98-97-5) 13C NMR [m.chemicalbook.com]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Pyrazinoic acid [webbook.nist.gov]

- 9. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]

- 10. metbio.net [metbio.net]

Thermal Stability and Decomposition of 2-Pyrazinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrazinecarboxylic acid (PCA), a key intermediate in the synthesis of the antitubercular drug pyrazinamide, exhibits distinct thermal behavior critical to its handling, storage, and application in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. It consolidates available data on its thermal degradation, outlines relevant experimental protocols for thermal analysis, and presents a plausible decomposition pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of pharmaceuticals and related compounds.

Introduction

This compound (C₅H₄N₂O₂), also known as pyrazinoic acid, is a heterocyclic aromatic acid. Its thermal stability is a crucial parameter, influencing its synthesis, purification, and storage, as well as the formulation of its derivatives. Understanding the thermal decomposition of PCA is essential for ensuring product quality, safety, and stability in pharmaceutical development and manufacturing processes. This guide details the thermal characteristics of PCA, focusing on its decomposition temperature, products, and the methodologies used for its analysis.

Thermal Stability and Decomposition Profile

This compound is a crystalline solid with a melting point in the range of 222-225 °C, at which it also undergoes decomposition.[1][2] Thermal analysis indicates that the decomposition of this compound is a single-step, endothermic process.[3][4]

Thermal Analysis Data

The thermal decomposition of this compound has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The key thermal events are summarized in the table below.

| Parameter | Value | Technique | Reference |

| Melting Point | 222-225 °C (decomposes) | Capillary Method | [1][2] |

| Decomposition Peak | 229 °C | DTA | [3][4] |

| Decomposition Process | Single-step, endothermic | TG-DTA | [3][4] |

| Decomposition Products | Gaseous | TG-DTA | [3][4] |

Note: The decomposition results in a complete mass loss, indicating the formation of volatile, gaseous products.[3][4]

Experimental Protocols

This section outlines the detailed methodologies for conducting thermal analysis of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A simultaneous TGA-DTA analysis is a powerful technique to study the thermal stability and decomposition of this compound.

-

Instrument: A simultaneous thermal analyzer (TGA/DTA or TGA/DSC).

-

Sample Preparation: 5-10 mg of this compound powder is weighed into a platinum or alumina crucible.

-

Atmosphere: The experiment is typically conducted in an inert atmosphere (e.g., nitrogen or argon) or in air, with a constant flow rate (e.g., 50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 300-400 °C at a constant heating rate, typically 10 °C/min.[3]

-

Data Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss. The DTA curve is used to identify the endothermic or exothermic nature of the thermal events and the peak decomposition temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific gaseous products of decomposition, Py-GC-MS can be employed.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point (e.g., 250-300 °C) in an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

Decomposition Pathway

The primary decomposition pathway of this compound is believed to be initiated by decarboxylation, followed by the fragmentation of the pyrazine ring.

The initial step is the elimination of a molecule of carbon dioxide from the carboxylic acid group, a common thermal degradation route for many carboxylic acids. This results in the formation of a pyrazine intermediate. Subsequently, the pyrazine ring, being a relatively stable aromatic system, would require higher energy to fragment. However, at elevated temperatures, it can break down into smaller, stable gaseous molecules. While definitive experimental identification of all fragments is not widely published, potential products from the fragmentation of the pyrazine ring could include hydrogen cyanide (HCN), acetylene (C₂H₂), and various nitrogen oxides, especially if the decomposition is carried out in the presence of air.[5]

Kinetic Analysis of Decomposition

Methodologies for kinetic analysis typically involve performing TGA experiments at multiple heating rates and applying model-free (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) or model-fitting methods to the resulting data.

Conclusion

This compound exhibits thermal decomposition that coincides with its melting point of 222-225 °C. The decomposition is a single-step endothermic process, leading to the formation of gaseous products. The primary mechanism is likely initiated by decarboxylation, followed by the fragmentation of the pyrazine ring. For a more detailed understanding of the decomposition mechanism and for quantitative stability predictions, further studies employing techniques like Py-GC-MS for product identification and kinetic analysis of TGA data are recommended. The information presented in this guide provides a solid foundation for researchers and professionals working with this important pharmaceutical intermediate.

References

Introduction to 2-Pyrazinecarboxylic Acid in Coordination Chemistry

An In-depth Technical Guide to the Coordination Chemistry of 2-Pyrazinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (PCA), a heterocyclic compound with the formula C₅H₄N₂O₂, is a molecule of significant interest in the field of coordination chemistry. Its structure, featuring a pyrazine ring and a carboxylic acid group, allows it to act as a versatile ligand, coordinating with a wide array of metal ions. This versatility has led to the development of a rich and diverse coordination chemistry, with applications spanning catalysis, materials science, and, notably, medicinal chemistry and drug development.

PCA is the active metabolite of the antituberculosis drug pyrazinamide, which underscores its biological relevance. The coordination of PCA to metal centers can modulate its biological activity, leading to the design of novel therapeutic agents with potential applications in areas such as cancer treatment. This guide provides a comprehensive overview of the fundamental principles governing the coordination chemistry of this compound, with a focus on its structural properties, synthesis, and characterization, as well as its emerging applications in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of PCA is essential for controlling its coordination behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₂ | |

| Molecular Weight | 124.10 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 222-225 °C (decomposes) | |

| pKa | 2.9 (25 °C) | |

| Solubility | Soluble in water |

Coordination Modes of this compound

This compound predominantly coordinates to metal ions in a bidentate fashion, utilizing the nitrogen atom of the pyrazine ring and an oxygen atom from the carboxylate group to form a stable five-membered chelate ring. This is often referred to as the (N,O) coordination mode. However, other coordination modes are also possible, depending on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other ligands.

The coordination versatility of PCA allows for the formation of a variety of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes of this compound can be achieved through several methods, with the choice of method depending on the desired product and the nature of the metal salt. Below are detailed protocols for the synthesis of representative copper(II), cobalt(II), and zinc(II) complexes.

Experimental Protocol: Synthesis of Bis(2-pyrazinecarboxylato)copper(II) Dihydrate

Materials:

-

This compound (C₅H₄N₂O₂)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve 1.24 g (10 mmol) of this compound in 50 mL of hot distilled water.

-

In a separate beaker, dissolve 1.25 g (5 mmol) of copper(II) sulfate pentahydrate in 25 mL of distilled water.

-

Slowly add the copper(II) sulfate solution to the this compound solution with constant stirring.

-

A blue precipitate will form immediately.

-

Continue stirring the mixture for 1 hour at room temperature to ensure the completion of the reaction.

-

Filter the resulting blue precipitate using vacuum filtration.

-

Wash the precipitate with distilled water (3 x 10 mL) and then with ethanol (2 x 10 mL).

-

Dry the product in a desiccator over anhydrous calcium chloride.

Experimental Protocol: Synthesis of Diaquabis(2-pyrazinecarboxylato)cobalt(II)

Materials:

-

This compound (C₅H₄N₂O₂)

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve 1.24 g (10 mmol) of this compound in 50 mL of a 1:1 water/ethanol mixture with gentle heating.

-

In a separate beaker, dissolve 1.19 g (5 mmol) of cobalt(II) chloride hexahydrate in 25 mL of distilled water.

-

Slowly add the cobalt(II) chloride solution to the this compound solution with continuous stirring.

-

Adjust the pH of the solution to approximately 6 with a dilute sodium hydroxide solution. A pink precipitate will form.

-

Heat the mixture at 60°C for 2 hours with stirring.

-

Allow the mixture to cool to room temperature and then filter the pink precipitate.

-

Wash the precipitate with a 1:1 water/ethanol mixture (3 x 10 mL).

-

Dry the product in an oven at 80°C for 4 hours.

Experimental Protocol: Synthesis of Bis(2-pyrazinecarboxylato)zinc(II)

Materials:

-

This compound (C₅H₄N₂O₂)

-

Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Distilled water

-

Methanol

Procedure:

-

Dissolve 1.24 g (10 mmol) of this compound in 40 mL of methanol.

-

In a separate flask, dissolve 1.10 g (5 mmol) of zinc(II) acetate dihydrate in 30 mL of distilled water.

-

Slowly add the zinc(II) acetate solution to the methanolic solution of this compound with vigorous stirring.

-

A white precipitate will form upon mixing.

-

Reflux the reaction mixture for 3 hours.

-

After cooling to room temperature, collect the white precipitate by filtration.

-

Wash the product with methanol (3 x 15 mL).

-

Dry the complex under vacuum at 60°C.

Characterization of this compound Metal Complexes

A variety of analytical techniques are employed to characterize the structure and properties of this compound metal complexes.

Spectroscopic Characterization

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the 2-pyrazinecarboxylate ligand to the metal center. The key vibrational bands to monitor are those associated with the carboxylic acid group and the pyrazine ring.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dried complex with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record the FT-IR spectrum of the KBr pellet, typically in the range of 4000-400 cm⁻¹.

-

Record a background spectrum of a pure KBr pellet.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Interpretation of Spectra:

-

Carboxylate Group: The C=O stretching vibration (ν(C=O)) of the free carboxylic acid is typically observed around 1700-1730 cm⁻¹. Upon coordination to a metal ion, this band shifts to a lower frequency (typically in the range of 1650-1590 cm⁻¹ for the asymmetric stretch, νₐₛ(COO⁻), and 1440-1360 cm⁻¹ for the symmetric stretch, νₛ(COO⁻)). The separation between these two stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

-

Pyrazine Ring: The C-N and C-H vibrations of the pyrazine ring can also shift upon coordination, although these shifts are generally less pronounced than those of the carboxylate group.

-

Metal-Ligand Bonds: New bands appearing in the far-infrared region (below 600 cm⁻¹) can often be attributed to the stretching vibrations of the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds.

Table of Representative FT-IR Data (cm⁻¹):

| Compound | νₐₛ(COO⁻) | νₛ(COO⁻) | Δν | ν(M-N) | ν(M-O) |

| [Cu(PCA)₂(H₂O)₂] | ~1630 | ~1385 | ~245 | ~450 | ~550 |

| [Co(PCA)₂(H₂O)₂] | ~1610 | ~1390 | ~220 | ~430 | ~530 |

| [Zn(PCA)₂] | ~1600 | ~1400 | ~200 | ~420 | ~510 |

3.1.2. UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry around the metal center, particularly for transition metal complexes with d-electrons.

Interpretation of Spectra:

-

Ligand-to-Metal Charge Transfer (LMCT): Intense bands in the UV region are often due to charge transfer transitions from the ligand orbitals to the metal d-orbitals.

-

d-d Transitions: For transition metal complexes, weaker absorption bands in the visible region correspond to electronic transitions between the d-orbitals of the metal ion. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Table of Representative UV-Vis Data:

| Compound | λₘₐₓ (nm) | Assignment |

| [Cu(PCA)₂(H₂O)₂] | ~680 | d-d transition |

| [Co(PCA)₂(H₂O)₂] | ~520 | d-d transition |

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination complex, providing accurate information on bond lengths, bond angles, and the overall molecular geometry.

Table of Selected Bond Lengths (Å) and Angles (°):

| Compound | M-N (Å) | M-O (Å) | O-M-N (°) |

| [Cu(PCA)₂(H₂O)₂] | 2.01 | 1.97 | 81.5 |

| [Co(PCA)₂(H₂O)₂] | 2.10 | 2.08 | 78.2 |

| [Zn(PCA)₂] | 2.09 | 2.12 | 78.9 |

Note: The values presented are representative and can vary slightly depending on the specific crystal structure.

Stability of this compound Metal Complexes

The stability of a metal complex in solution is a critical parameter, particularly for applications in drug development, as it determines the bioavailability and reactivity of the complex in a biological environment. The stability of metal-PCA complexes is quantified by their stability constants (log β).

Determination of Stability Constants

Potentiometric titration is a common and reliable method for determining the stability constants of metal complexes in solution.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation:

-

Prepare standard solutions of the metal salt, this compound, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations.

-

Prepare a solution containing the metal ion and the ligand in a specific molar ratio (e.g., 1:1, 1:2, 1:3) in a constant ionic strength medium (e.g., 0.1 M KNO₃).

-

-

Titration:

-

Titrate the solution with the standard NaOH solution.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

Use appropriate software (e.g., BEST, HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the overall stability constants (β) of the metal-ligand complexes.

-

Table of Representative Stability Constants (log β):

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) |

| Cu(II) | 4.5 | 7.8 |

| Ni(II) | 3.8 | 6.5 |

| Co(II) | 3.5 | 6.1 |

| Zn(II) | 3.2 | 5.9 |

Note: These values are illustrative and depend on the specific experimental conditions (temperature, ionic strength, solvent).

Applications in Drug Development

The ability of this compound to form stable complexes with various metal ions has opened up avenues for the development of new therapeutic agents. Of particular interest is the anticancer activity exhibited by some of these complexes.

Anticancer Activity and Mechanism of Action

Several studies have reported the cytotoxic effects of metal-PCA complexes against various cancer cell lines. The proposed mechanism of action for some copper(II)-pyrazine based complexes involves the generation of reactive oxygen species (ROS), which induce oxidative stress and lead to cancer cell death.

5.1.1. Signaling Pathway of ROS-Mediated Anticancer Activity

The following diagram illustrates a plausible signaling pathway for the anticancer activity of a copper-pyrazine complex. The complex can enter the cancer cell and undergo intracellular reduction, leading to the generation of ROS. This increase in ROS levels disrupts the cellular redox balance, leading to the upregulation of antioxidant enzymes as a defense mechanism. However, excessive ROS production can overwhelm the antioxidant capacity of the cell, leading to oxidative damage to cellular components and ultimately, apoptosis.

Caption: Proposed signaling pathway for the ROS-mediated anticancer activity of a copper-pyrazine complex.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study. Its ability to form stable and structurally diverse complexes with a wide range of metal ions makes it a valuable ligand in various chemical disciplines. For researchers, scientists, and drug development professionals, understanding the fundamental principles outlined in this guide is crucial for the rational design and synthesis of novel metal-based compounds with tailored properties and potential therapeutic applications. The continued exploration of the coordination chemistry of this compound holds great promise for the development of new catalysts, materials, and, most importantly, innovative drugs to address pressing medical needs.

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted 2-Pyrazinecarboxylic Acid Amides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted 2-pyrazinecarboxylic acid amides, a class of compounds with significant interest in medicinal chemistry due to their potential as antimycobacterial and antifungal agents. The following sections detail the most common and effective synthetic methodologies, quantitative data from representative reactions, and visual workflows to guide researchers in the laboratory.

Introduction to Synthetic Methodologies

The primary methods for synthesizing substituted this compound amides involve the coupling of a this compound derivative with a primary or secondary amine. The key challenge in this synthesis is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Two prevalent and effective methods are detailed below:

-

Acid Chloride Formation Followed by Amidation: This classical two-step, one-pot approach involves the initial conversion of the this compound to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted in situ with the desired amine in the presence of a base to yield the final amide product. This method is robust and generally provides good yields.

-

Yamaguchi Amidification: This method offers a milder alternative to the use of thionyl chloride. It employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to activate the carboxylic acid, forming a mixed anhydride. This intermediate is then reacted with the amine, a reaction that is promoted by a catalytic amount of 4-dimethylaminopyridine (DMAP). The Yamaguchi reaction is often favored when substrates are sensitive to the harsh conditions of acid chloride formation.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride Intermediate

This protocol is adapted from the condensation of substituted pyrazine-2-carboxylic acids with various anilines.[3][4][5][6]

Materials:

-

Substituted this compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous toluene or benzene

-

Substituted amine (e.g., aniline derivative) (1.0 eq)

-

Anhydrous pyridine

-

Anhydrous acetone

-

Standard glassware for reflux and inert atmosphere reactions

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the substituted this compound (1.0 eq) in anhydrous toluene.

-

Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene twice. The resulting crude acyl chloride is used directly in the next step.

-

-

Amide Formation:

-

In a separate flask, dissolve the substituted amine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the amine solution in an ice bath.

-

Dissolve the crude pyrazine-2-carbonyl chloride from the previous step in anhydrous acetone.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted this compound amide.

-

Protocol 2: Yamaguchi Amidification

This protocol is based on the synthesis of pyrazinamide analogs using the Yamaguchi reagent.[1][2]

Materials:

-

Substituted this compound (1.0 eq)

-

2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (TEA) (1.0 eq)

-

Substituted amine (0.25 - 1.0 eq)

-

4-Dimethylaminopyridine (DMAP) (1.0 eq)

-

Standard glassware for reflux and inert atmosphere reactions

Procedure:

-

Acid Activation and Amide Coupling:

-

To a solution of the substituted this compound (1.0 eq) in anhydrous THF, add triethylamine (1.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.0 eq).

-

Stir the reaction mixture at room temperature for 20-30 minutes.

-

Add the substituted amine (0.25 - 1.0 eq) followed by DMAP (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 55-66 °C) for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure amide.

-

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various substituted this compound amides using the acid chloride method.

Table 1: Synthesis of N-Aryl-2-pyrazinecarboxamides via Acid Chloride Method [3]

| Starting Acid | Amine | Product | Yield (%) | Melting Point (°C) |

| 6-Chloropyrazine-2-carboxylic acid | 2-Methylaniline | N-(2-Methylphenyl)-6-chloropyrazine-2-carboxamide | 58 | 118-119 |

| 5-tert-Butylpyrazine-2-carboxylic acid | 2-Methylaniline | N-(2-Methylphenyl)-5-tert-butylpyrazine-2-carboxamide | 71 | 142-143 |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 2-Methylaniline | N-(2-Methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | 63 | 118-119 |

| 6-Chloropyrazine-2-carboxylic acid | 3-Methylaniline | N-(3-Methylphenyl)-6-chloropyrazine-2-carboxamide | 58 | 124-125 |

| 5-tert-Butylpyrazine-2-carboxylic acid | 3-Methylaniline | N-(3-Methylphenyl)-5-tert-butylpyrazine-2-carboxamide | 71 | 138-139 |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3-Methylaniline | N-(3-Methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | 63 | 145-146 |

| 6-Chloropyrazine-2-carboxylic acid | 3-Bromoaniline | N-(3-Bromophenyl)-6-chloropyrazine-2-carboxamide | Not Specified | 155-156 |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3-Bromoaniline | N-(3-Bromophenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | Not Specified | 168-169 |

| 6-Chloropyrazine-2-carboxylic acid | 3,5-Bis(trifluoromethyl)aniline | N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyrazine-2-carboxamide | Not Specified | 161-162 |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3,5-Bis(trifluoromethyl)aniline | N-(3,5-Bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | Not Specified | 178-179 |

Table 2: Synthesis of Pyrazinamide Analogs via Yamaguchi Amidification [2]

| Starting Acid | Amine | Product | Yield (%) |

| Pyrazine-2-carboxylic acid | Aniline | N-Phenylpyrazine-2-carboxamide | 86 |

| Pyrazine-2-carboxylic acid | 4-Fluoroaniline | N-(4-Fluorophenyl)pyrazine-2-carboxamide | 75 |

| Pyrazine-2-carboxylic acid | 4-Chloroaniline | N-(4-Chlorophenyl)pyrazine-2-carboxamide | 82 |

| Pyrazine-2-carboxylic acid | 4-Bromoaniline | N-(4-Bromophenyl)pyrazine-2-carboxamide | 83 |

| 6-Chloropyrazine-2-carboxylic acid | Aniline | N-Phenyl-6-chloropyrazine-2-carboxamide | 6 |

| 6-Chloropyrazine-2-carboxylic acid | 4-Fluoroaniline | N-(4-Fluorophenyl)-6-chloropyrazine-2-carboxamide | 20 |

| 6-Chloropyrazine-2-carboxylic acid | 4-Chloroaniline | N-(4-Chlorophenyl)-6-chloropyrazine-2-carboxamide | 30 |

| 6-Chloropyrazine-2-carboxylic acid | 4-Bromoaniline | N-(4-Bromophenyl)-6-chloropyrazine-2-carboxamide | 25 |

Visualized Workflows

Caption: Workflow for the synthesis of this compound amides via an acid chloride intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes: 2-Pyrazinecarboxylic Acid as a Ligand in Homogeneous Catalysis

Introduction

2-Pyrazinecarboxylic acid (PCA), and its corresponding carboxylate, is a versatile N,O-bidentate ligand that has demonstrated significant efficacy as a ligand or co-catalyst in a variety of metal-catalyzed oxidation reactions. Its ability to form stable complexes with transition metals such as vanadium, copper, cobalt, and iron enhances their catalytic activity, particularly in the oxidation of inert C-H bonds in substrates like alkanes and alkenes.[1][2][3] The addition of PCA to catalytic systems often leads to dramatically improved reaction rates and product yields.[1][2] This document provides an overview of its applications, detailed experimental protocols for catalyst synthesis and use, and a summary of catalytic performance data.

Key Applications

-

Oxidation of Saturated Hydrocarbons (Alkanes): PCA is a highly effective co-catalyst in vanadium-based systems for the oxidation of alkanes (e.g., cyclohexane) using hydrogen peroxide (H₂O₂) as the oxidant.[1][4] These reactions typically occur under mild conditions and yield valuable products like alcohols and ketones.[5]

-

Oxidation of Alkenes: Copper(II) and Cobalt(II) complexes of this compound, both in homogeneous and heterogeneous forms (e.g., supported on zeolite-Y), are active catalysts for the oxidation of alkenes like cyclohexene.[6]

-

Synthesis of Heterocyclic Compounds: Metal complexes incorporating 2-pyrazinecarboxylate have been employed as catalysts in multi-component reactions for the green synthesis of complex organic molecules.

Quantitative Data Summary

The catalytic performance of systems utilizing this compound (PCA) is summarized below.

Table 1: Vanadium/PCA System for Alkane Oxidation

| Substrate | Catalyst System | Oxidant | Temp. (°C) | Time (h) | Max. Yield (%) | Primary Products | Reference |

| Cyclohexane | n-Bu₄NVO₃ / PCA | H₂O₂ / Air | 40 | - | - | Cyclohexyl hydroperoxide | [1][7] |

| Cyclohexane | Vanadium Complex / PCA | H₂O₂·Urea | 22-60 | - | 48% | Cyclohexanol, Cyclohexanone | [4] |

| n-Hexane | n-Bu₄NVO₃ / PCA | H₂O₂·Urea | - | - | - | Hexanols, Hexanones | [4] |

Table 2: Copper/PCA System for Cyclohexane and Cyclohexene Oxidation

| Substrate | Catalyst | Support | Oxidant | Temp. (°C) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |

| Cyclohexene | [Cu(pzca)₂] | Zeolite-Y | 30% H₂O₂ | - | - | 90.5% (Conversion) | 2-Cyclohexen-1-one (51%), 2-Cyclohexen-1-ol (42.4%), Cyclohexane-1,2-diol (6.6%) | [6] |

| Cyclohexane | Tetranuclear Cu(II) Complex / PCA | None | aq. H₂O₂ | 40 | 4 | 26% (Yield) | Not specified | [3] |

| Cyclohexane | Tetranuclear Cu(II) Complex / PCA | None | aq. H₂O₂ | 40 | 4 | 24% (Yield) | Not specified | [3] |

Experimental Protocols

Protocol 1: Synthesis of Bis(2-pyrazinecarboxylate)diaquacopper(II) - [Cu(pzca)₂(H₂O)₂]

This protocol describes the synthesis of a representative copper(II) complex with this compound, which can be used as a catalyst in oxidation reactions.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

This compound (PCA)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser

-

Büchner funnel and filter paper

-

Vacuum flask

-

Beakers and graduated cylinders

Procedure:

-